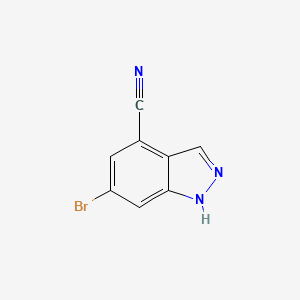

6-溴-1H-吲唑-4-碳腈

描述

6-Bromo-1H-indazole-4-carbonitrile is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents . Indazole derivatives have a wide range of biological activities .

Synthesis Analysis

A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The capability of the synthesized compounds to hinder the viability of three human cancer cells lines were assessed . Among the compounds screened, some showed higher inhibitory activity on the viability of liver cells, when compared with the standard methotrexate .

Molecular Structure Analysis

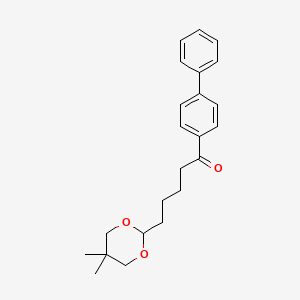

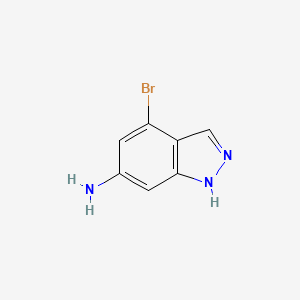

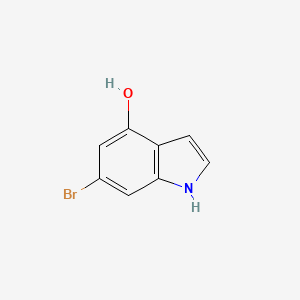

The molecular formula of 6-Bromo-1H-indazole-4-carbonitrile is C8H4BrN3 . The InChI code is 1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) . The Canonical SMILES is C1=C(C=C2C(=C1C#N)C=NN2)Br .

Physical And Chemical Properties Analysis

The molecular weight of 6-Bromo-1H-indazole-4-carbonitrile is 222.04 g/mol . The compound is solid at room temperature .

科学研究应用

Application 1: Anticancer, Antiangiogenic, and Antioxidant Agent

- Summary of the Application : A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The synthesized compounds were assessed for their ability to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) .

- Methods of Application or Experimental Procedures : The viability of the cancer cells was assessed using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . The compounds were also tested for their potential to inhibit the proangiogenic cytokines associated with tumor development . Additionally, the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

- Results or Outcomes : Among the compounds screened, 11c and 11d showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . Compound 11c was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF, whereas 11d showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . Compounds 11n, 11p, 11q, and 11v have shown significant OH radical scavenging activities, also compounds 11c, 11h, and 11k were found to have a DPPH radical scavenging activity and compounds 11a and 11m exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .

Application 2: Synthesis of Indazoles

- Summary of the Application : Indazole derivatives are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Methods of Application or Experimental Procedures : The synthesis of 1H- and 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes : The synthesis of indazoles using these methods has been optimized with relevant examples provided in the literature .

Application 3: Biological and Pharmaceutical Agents

- Summary of the Application : Indazole derivatives have a wide range of biological activities. They are used as biologic and pharmaceutical agents .

- Methods of Application or Experimental Procedures : Indazole derivatives are used in the formulation of various drugs due to their wide range of biological activities .

- Results or Outcomes : Indazole derivatives show vasorelaxant and anti-aggregator activities by stimulating NO release and increasing cGMP levels .

Application 4: Synthesis of Indazoles

- Summary of the Application : Indazole derivatives are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Methods of Application or Experimental Procedures : The synthesis of 1H- and 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes : The synthesis of indazoles using these methods has been optimized with relevant examples provided in the literature .

Application 5: Anticancer, Antiangiogenic, and Antioxidant Agents

- Summary of the Application : A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The synthesized compounds were assessed for their ability to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) .

- Methods of Application or Experimental Procedures : The viability of the cancer cells was assessed using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . The compounds were also tested for their potential to inhibit the proangiogenic cytokines associated with tumor development . Additionally, the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

- Results or Outcomes : Among the compounds screened, 11c and 11d showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . Compound 11c was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF, whereas 11d showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . Compounds 11n, 11p, 11q, and 11v have shown significant OH radical scavenging activities, also compounds 11c, 11h, and 11k were found to have a DPPH radical scavenging activity and compounds 11a and 11m exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .

安全和危害

属性

IUPAC Name |

6-bromo-1H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGPSFSWRANYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C#N)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646573 | |

| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-indazole-4-carbonitrile | |

CAS RN |

898747-00-7 | |

| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

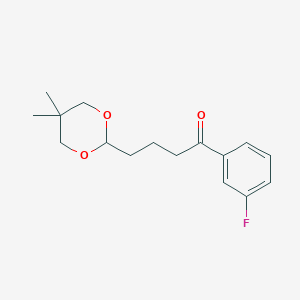

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)

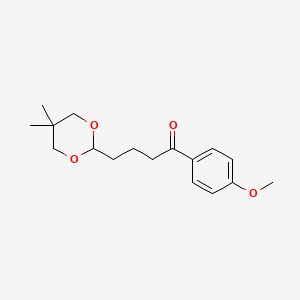

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)